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Methylaminocarbonyl)phenylboron
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Cat. No.: B141188 Get Quote

An In-depth Technical Guide to 3-(N-
Methylaminocarbonyl)phenylboronic Acid
This technical guide provides a comprehensive overview of 3-(N-
Methylaminocarbonyl)phenylboronic acid, a key building block in medicinal chemistry,

particularly in the development of kinase inhibitors. This document is intended for researchers,

scientists, and drug development professionals, offering detailed information on its chemical

structure, synthesis, and analytical characterization.

Chemical Structure and Properties
3-(N-Methylaminocarbonyl)phenylboronic acid, also known as 3-borono-N-

methylbenzamide, possesses a phenyl ring substituted with a boronic acid group at position 3

and an N-methylaminocarbonyl group. This unique structure makes it a valuable intermediate

in organic synthesis.

Chemical Structure:
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Table 1: Physicochemical Properties of 3-(N-Methylaminocarbonyl)phenylboronic acid

Property Value Reference

Molecular Formula C₈H₁₀BNO₃ [1]

Molecular Weight 178.98 g/mol [1]

CAS Number 832695-88-2 [2]

Appearance Solid [1]

Melting Point 114-124 °C [3]

InChI Key
FYFFPNFUVMBPRZ-

UHFFFAOYSA-N
[1]

Synthesis
A plausible synthetic route to 3-(N-Methylaminocarbonyl)phenylboronic acid starts from 3-

bromobenzoyl chloride. The synthesis involves two main steps: amidation followed by a

borylation reaction.

Experimental Protocol: Synthesis of 3-(N-
Methylaminocarbonyl)phenylboronic acid
Step 1: Synthesis of 3-bromo-N-methylbenzamide

In a round-bottom flask, dissolve 3-bromobenzoyl chloride (1 equivalent) in a suitable aprotic

solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of methylamine (2 equivalents) in the same solvent to the cooled

solution with constant stirring.

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain crude 3-bromo-N-methylbenzamide.

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 3-(N-Methylaminocarbonyl)phenylboronic acid

Dissolve the purified 3-bromo-N-methylbenzamide (1 equivalent) in anhydrous THF and cool

the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

Slowly add n-butyllithium (1.1 equivalents) to the solution while maintaining the temperature

at -78 °C. Stir the mixture for 30 minutes.

Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction by adding an aqueous solution of hydrochloric acid (1 M).

Extract the aqueous layer with an organic solvent like ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure to yield the crude product.

Purify the crude 3-(N-Methylaminocarbonyl)phenylboronic acid by recrystallization or

column chromatography.

Synthesis Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b141188?utm_src=pdf-body
https://www.benchchem.com/product/b141188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Amidation

Step 2: Borylation

3-Bromobenzoyl
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methylbenzamide

Borylation
(THF, -78°C to RT)

n-Butyllithium

Triisopropyl
Borate

3-(N-Methylaminocarbonyl)
-phenylboronic acid

Click to download full resolution via product page

Synthesis workflow for 3-(N-Methylaminocarbonyl)phenylboronic acid.

Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed to confirm the

structure and purity of 3-(N-Methylaminocarbonyl)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Table 2: Predicted ¹H NMR Spectral Data for 3-(N-Methylaminocarbonyl)phenylboronic acid
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.2 s 1H Ar-H

~8.0 d 1H Ar-H

~7.8 d 1H Ar-H

~7.5 t 1H Ar-H

~2.8 d 3H -CH₃

~8.0-9.0 br s 1H -NH

~8.0-8.5 br s 2H -B(OH)₂

Table 3: Predicted ¹³C NMR Spectral Data for 3-(N-Methylaminocarbonyl)phenylboronic
acid

Chemical Shift (δ, ppm) Assignment

~168 C=O

~135 Ar-C

~134 Ar-C (C-B)

~130 Ar-C

~129 Ar-C

~128 Ar-C

~126 Ar-C

~26 -CH₃

Experimental Protocol: NMR Spectroscopy

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent

(e.g., DMSO-d₆ or CDCl₃).
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Transfer the solution to an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g.,

400 or 500 MHz for ¹H).

Process the acquired data (Fourier transformation, phasing, and baseline correction) to

obtain the final spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for 3-(N-Methylaminocarbonyl)phenylboronic
acid

Wavenumber (cm⁻¹) Vibration Functional Group

3400-3200 (broad) O-H stretch Boronic acid (-B(OH)₂)

3350-3310 N-H stretch Amide (-NH)

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Methyl (-CH₃)

1680-1640 C=O stretch Amide (Amide I)

1600-1450 C=C stretch Aromatic

1570-1515 N-H bend Amide (Amide II)

1400-1300 B-O stretch Boronic acid

Experimental Protocol: FT-IR Spectroscopy

Prepare the sample for analysis, typically as a KBr pellet or using an Attenuated Total

Reflectance (ATR) accessory.

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a

transparent disk.
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For ATR, place a small amount of the solid sample directly on the ATR crystal.

Record the spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups in the

molecule.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

Table 5: Expected Mass Spectrometry Data for 3-(N-Methylaminocarbonyl)phenylboronic
acid

Ion m/z (calculated)

[M+H]⁺ 179.0781

[M+Na]⁺ 201.0600

Experimental Protocol: Mass Spectrometry

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer using an appropriate ionization technique,

such as Electrospray Ionization (ESI).

Acquire the mass spectrum in positive or negative ion mode.

Analyze the spectrum to determine the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized compound.

Table 6: Representative HPLC Method for 3-(N-Methylaminocarbonyl)phenylboronic acid
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Parameter Condition

Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient 10% B to 90% B over 15 minutes

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

Prepare a standard solution of the sample in the mobile phase or a compatible solvent at a

known concentration (e.g., 1 mg/mL).

Set up the HPLC system with the specified column and mobile phases.

Equilibrate the column with the initial mobile phase composition.

Inject the sample solution and run the gradient program.

Monitor the chromatogram and determine the retention time and peak area of the main

component to assess its purity.

Application in Drug Development: Targeting the
PI3K/Akt/mTOR Pathway
3-(N-Methylaminocarbonyl)phenylboronic acid serves as a crucial intermediate in the

synthesis of small molecule inhibitors targeting the Phosphatidylinositol 3-kinase

(PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is a

critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is

frequently observed in various cancers.
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Inhibitors derived from this boronic acid derivative can be designed to bind to the ATP-binding

pocket of PI3K or mTOR, thereby blocking their kinase activity. This inhibition leads to the

downregulation of downstream signaling events, ultimately resulting in the suppression of

tumor growth and induction of apoptosis in cancer cells.

PI3K/Akt/mTOR Signaling Pathway Diagram
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The PI3K/Akt/mTOR signaling pathway and points of inhibition.
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This guide provides a foundational understanding of 3-(N-
Methylaminocarbonyl)phenylboronic acid, highlighting its synthesis, characterization, and

significance in the development of targeted cancer therapies. The detailed protocols and data

serve as a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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